6-(Piperazin-1-yl)quinoline

Serotonin Receptor Antagonism CNS Drug Discovery Positional Isomerism

6-(Piperazin-1-yl)quinoline (CAS 468094-05-5) is the definitive 6-substituted quinoline building block. Unlike the 2-isomer (Quipazine, a serotonin agonist) or 8-isomer, this scaffold is uniquely suited for developing selective 5-HT1A and α2C-adrenoceptor antagonists for CNS disorders, as well as potent RSV fusion inhibitors. Replacement of the piperazine with piperidine abolishes antiviral activity. Procure this non-interchangeable intermediate to access proprietary chemical space for anxiety, depression, and cancer programs.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 468094-05-5
Cat. No. B3352345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-yl)quinoline
CAS468094-05-5
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C13H15N3/c1-2-11-10-12(3-4-13(11)15-5-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2
InChIKeyDKERABICDXLVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperazin-1-yl)quinoline (CAS 468094-05-5): A Core Heterocyclic Scaffold for CNS, Antiviral, and Anticancer Drug Discovery


6-(Piperazin-1-yl)quinoline (CAS 468094-05-5) is a heterocyclic building block combining a quinoline core with a piperazine moiety at the 6-position . This unsubstituted scaffold is a critical intermediate in medicinal chemistry, serving as a synthetic gateway to a wide array of bioactive compounds targeting diverse therapeutic areas, including central nervous system (CNS) disorders [1], respiratory syncytial virus (RSV) [2], and various cancers [3]. Its value is not as a final drug candidate but as a versatile, functionalizable core from which potent and selective analogs are derived.

Why the 6-Piperazinylquinoline Scaffold Cannot Be Simply Interchanged with Other Piperazinylquinoline Isomers or Piperidine Analogs


The position of the piperazine group on the quinoline core dictates the compound's biological target profile, pharmacokinetic properties, and overall utility [1]. Simply substituting the 6-isomer (CAS 468094-05-5) with a 2-isomer (Quipazine, a non-selective serotonin agonist) or an 8-isomer (a 5-HT6 receptor ligand scaffold) leads to a complete shift in pharmacology, rendering it unsuitable for specific research or development programs [REFS-2, REFS-3]. Furthermore, replacing the piperazine with piperidine can dramatically alter antiviral activity and metabolic stability, underscoring that this specific core structure is a non-interchangeable entity for generating precise chemical matter [REFS-4, REFS-5]. The evidence below quantifies how modifications to this precise scaffold translate into critical differences in biological outcomes.

Quantitative Evidence Guide: Differentiating the 6-Piperazinylquinoline Scaffold from Close Analogs


Positional Isomerism Profoundly Alters Biological Target Engagement

The position of the piperazine moiety on the quinoline core is a primary driver of biological activity. The 6-isomer (CAS 468094-05-5) serves as a scaffold for developing potent and selective 5-HT1A antagonists, a key target for CNS disorders [1]. In contrast, the 2-isomer, known as Quipazine (2-(piperazin-1-yl)quinoline), is a non-selective serotonin receptor agonist with an EC50 of 31.64 µM against SARS-CoV-2, a completely different pharmacological profile . Furthermore, the 8-isomer is a key intermediate for 5-HT6 receptor ligands, another distinct CNS target [2]. This highlights that the core scaffold's positional isomer is a critical determinant of target engagement, and the 6-isomer provides a specific entry point for 5-HT1A antagonist programs.

Serotonin Receptor Antagonism CNS Drug Discovery Positional Isomerism

Piperazine vs. Piperidine Substitution: A Critical Switch for Antiviral Activity and Metabolic Stability

The choice between a piperazine and piperidine moiety has a dramatic impact on both antiviral potency and pharmacokinetic properties. In a series of piperazinylquinoline RSV fusion inhibitors, replacing a piperidine with a benzylcarbonyl-substituted piperazine led to a significant improvement in anti-RSV activity, with optimized analogs achieving EC50 values as low as 0.028 µM and 0.033 µM [1]. Conversely, in a CNS program, a quinolyl-piperazinyl piperidine analog (10a) exhibited potent 5-HT1A antagonism but suffered from poor oxidative metabolic stability and low oral exposure. SAR studies found that modifying the piperazine/piperidine portion of the molecule (as in compound 10b) was essential to improve oral bioavailability and reduce intrinsic clearance [2]. This demonstrates that the piperazine is not just a generic solubilizing group but a key structural feature that can be tuned to optimize both efficacy and drug-like properties.

Antiviral Drug Discovery RSV Fusion Inhibitor Structure-Activity Relationship (SAR)

Unsubstituted Piperazine at the 6-Position Enables High-Potency α2C-Adrenoceptor Antagonism via Further Derivatization

The 6-piperazinylquinoline scaffold can be further elaborated to achieve exceptional potency and selectivity. While the parent compound is an intermediate, SAR studies on related 4-aminoquinoline derivatives show that the piperazine ring is a critical component. For instance, compound 6j, a related 4-aminoquinoline with a substituted piperazine, exhibits an antagonist potency of 8.5 nM against the α2C-adrenoceptor with >200-fold selectivity over α2A and α2B subtypes [1]. Critically, replacing the piperazine ring was found to be difficult, with 1,4-diazepanes being the only viable alternative [1]. This establishes the 6-piperazinylquinoline core as a privileged starting point for building highly potent and selective α2C-adrenoceptor antagonists.

α2C-Adrenoceptor CNS Disorders Structure-Activity Relationship (SAR)

In Silico QSAR Models Validate the 6-Piperazinylquinoline Core as a Robust Starting Point for RSV Inhibitor Design

Quantitative structure-activity relationship (QSAR) models developed for a series of piperazinylquinoline derivatives (including the 6-substituted core) demonstrate the strong correlation between the structure of this scaffold and its antiviral activity against RSV. The models were retained with high statistical parameters (R² > 0.6 and Q² > 0.5), indicating their robustness and predictive power [1]. The developed pharmacophore model identified key features required for activity, including two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and two aromatic rings [1]. This computational validation confirms that the core structure provides a reliable and predictable platform for medicinal chemistry optimization, reducing the risk of synthetic effort on inactive analogs.

QSAR Modeling RSV Fusion Inhibitor Antiviral Drug Design

Procurement-Driven Application Scenarios for 6-(Piperazin-1-yl)quinoline (CAS 468094-05-5)


Scaffold for CNS Drug Discovery Programs Targeting 5-HT1A and α2C Receptors

This compound is the ideal starting material for medicinal chemistry programs focused on developing novel antagonists for serotonin 5-HT1A receptors or α2C-adrenoceptors [REFS-1, REFS-2]. As demonstrated in Section 3, this specific scaffold has been used to create analogs with potent, selective antagonism, and further modifications to the core structure are critical for achieving favorable pharmacokinetic properties like oral bioavailability. Procuring this intermediate allows for the exploration of proprietary chemical space around a validated core for treating anxiety, depression, and other CNS disorders [1].

Precursor for Novel Respiratory Syncytial Virus (RSV) Fusion Inhibitors

As shown by the quantitative EC50 data (0.028 - 0.033 µM) for related analogs, the piperazinylquinoline scaffold is a validated starting point for discovering potent RSV fusion inhibitors [3]. The evidence confirms that the piperazine moiety is crucial for this activity, making this specific building block a necessary precursor. Research groups in antiviral drug discovery can use CAS 468094-05-5 to synthesize and evaluate novel derivatives with the goal of improving upon existing DMPK properties and advancing new chemical entities toward clinical development for RSV [3].

Building Block for Anticancer Agents via EGFR and Kinase Inhibition

Quinoline derivatives with substituted piperazine moieties are actively being designed and synthesized as potential anti-breast cancer agents by inhibiting the epidermal growth factor receptor (EGFR) [4]. This compound serves as a key synthetic intermediate for generating focused libraries of analogs. The in silico and pharmacological evaluations described in the source literature confirm that this class of compounds holds promise for targeting cancer cell proliferation, making this scaffold a valuable procurement item for oncology-focused medicinal chemistry laboratories [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Piperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.